GLP-1R agonist 7

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucagon-like peptide-1 receptor agonist 7 is a compound that mimics the action of the endogenous hormone glucagon-like peptide-1. This hormone is involved in the regulation of glucose homeostasis and has significant therapeutic potential in the treatment of type 2 diabetes mellitus and obesity. Glucagon-like peptide-1 receptor agonists, including glucagon-like peptide-1 receptor agonist 7, have been shown to promote insulin secretion, inhibit glucagon release, and slow gastric emptying, thereby reducing blood glucose levels and aiding in weight management .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glucagon-like peptide-1 receptor agonist 7 typically involves recombinant expression and chemical modification. One common method includes the recombinant expression of the linear peptide followed by the attachment of a polyethylene glycol-fatty acid staple in a subsequent chemical reaction step . This semisynthesis protocol simplifies the scale-up manufacturing process.

Industrial Production Methods: Industrial production of glucagon-like peptide-1 receptor agonist 7 involves large-scale recombinant expression systems, often utilizing bacterial or yeast hosts to produce the peptide. The peptide is then purified and chemically modified to enhance its stability and efficacy. Techniques such as high-performance liquid chromatography and mass spectrometry are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Glucagon-like peptide-1 receptor agonist 7 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to improve its stability and therapeutic efficacy.

Common Reagents and Conditions: Common reagents used in the chemical modification of glucagon-like peptide-1 receptor agonist 7 include polyethylene glycol, fatty acids, and various protective groups. Reaction conditions often involve mild temperatures and pH levels to preserve the integrity of the peptide structure .

Major Products Formed: The major products formed from these reactions are modified peptides with enhanced stability and prolonged activity. These modifications help in improving the pharmacokinetic properties of the compound, making it more effective for therapeutic use .

Scientific Research Applications

Glucagon-like peptide-1 receptor agonist 7 has a wide range of scientific research applications. In the field of medicine, it is primarily used for the treatment of type 2 diabetes mellitus and obesity. It has been shown to improve glycemic control, promote weight loss, and reduce the risk of cardiovascular events .

In the field of chemistry, glucagon-like peptide-1 receptor agonist 7 is used as a tool to study peptide-receptor interactions and the mechanisms of receptor activation. It is also employed in the development of new therapeutic agents targeting the glucagon-like peptide-1 receptor .

Mechanism of Action

Glucagon-like peptide-1 receptor agonist 7 exerts its effects by binding to the glucagon-like peptide-1 receptor, a G-protein coupled receptor expressed on pancreatic beta cells and other tissues. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, leading to increased insulin secretion, inhibition of glucagon release, and delayed gastric emptying . These actions collectively contribute to the regulation of blood glucose levels and appetite suppression .

Comparison with Similar Compounds

Glucagon-like peptide-1 receptor agonist 7 is part of a broader class of glucagon-like peptide-1 receptor agonists, which includes compounds such as exenatide, liraglutide, and semaglutide. Compared to these compounds, glucagon-like peptide-1 receptor agonist 7 may offer unique advantages in terms of its stability and duration of action . For instance, tirzepatide, a dual glucose-dependent insulinotropic polypeptide and glucagon-like peptide-1 receptor co-agonist, has shown superior efficacy in glycemic control and weight reduction compared to selective glucagon-like peptide-1 receptor agonists .

Similar Compounds

- Exenatide

- Liraglutide

- Semaglutide

- Dulaglutide

- Tirzepatide

These compounds share similar mechanisms of action but may differ in their pharmacokinetic profiles, therapeutic indications, and side effect profiles .

Properties

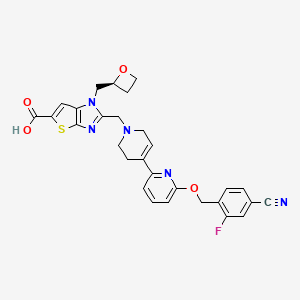

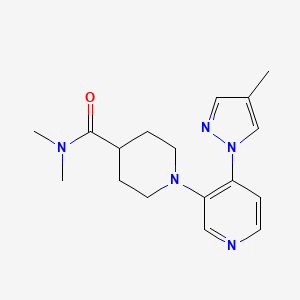

Molecular Formula |

C29H26FN5O4S |

|---|---|

Molecular Weight |

559.6 g/mol |

IUPAC Name |

2-[[4-[6-[(4-cyano-2-fluorophenyl)methoxy]pyridin-2-yl]-3,6-dihydro-2H-pyridin-1-yl]methyl]-1-[[(2S)-oxetan-2-yl]methyl]thieno[2,3-d]imidazole-5-carboxylic acid |

InChI |

InChI=1S/C29H26FN5O4S/c30-22-12-18(14-31)4-5-20(22)17-39-27-3-1-2-23(32-27)19-6-9-34(10-7-19)16-26-33-28-24(13-25(40-28)29(36)37)35(26)15-21-8-11-38-21/h1-6,12-13,21H,7-11,15-17H2,(H,36,37)/t21-/m0/s1 |

InChI Key |

FNIHJXXWKDBSHJ-NRFANRHFSA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |

Canonical SMILES |

C1COC1CN2C3=C(N=C2CN4CCC(=CC4)C5=NC(=CC=C5)OCC6=C(C=C(C=C6)C#N)F)SC(=C3)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

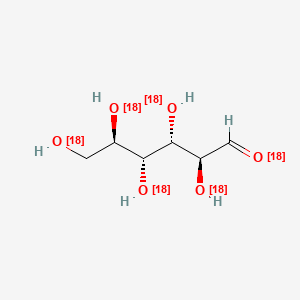

![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12410374.png)

![(2S)-4,5,5,5-tetradeuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trideuteriomethyl)pentanoic acid;hydrate](/img/structure/B12410389.png)

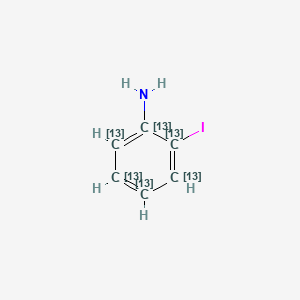

![1-[(2R,4R,5R)-4-hydroxy-5-iodo-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410427.png)